5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Catalog No.
S898417
CAS No.
1556457-89-6
M.F
C6H5BrN4
M. Wt
213.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

CAS Number

1556457-89-6

Product Name

5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

IUPAC Name

5-bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

InChI

InChI=1S/C6H5BrN4/c7-4-2-9-5-3(4)1-10-6(8)11-5/h1-2H,(H3,8,9,10,11)

InChI Key

TUJHMVADVRQFKX-UHFFFAOYSA-N

SMILES

C1=C(C2=CN=C(N=C2N1)N)Br

Canonical SMILES

C1=C(C2=CN=C(N=C2N1)N)Br

5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 1556457-89-6) is a highly specialized 7-deazapurine building block characterized by a pre-installed 2-amino pharmacophore, a 5-bromo cross-coupling handle, and an unsubstituted 4-position. This specific substitution pattern is critical for synthesizing ATP-competitive kinase inhibitors and nucleoside analogs, where the 2-amino group acts as a key hydrogen bond donor/acceptor in the kinase hinge region. By providing the exact 2-amino-5-bromo-4-deschloro architecture, this compound allows medicinal chemists to bypass harsh late-stage amination and risky dehalogenation steps, directly enabling N7-alkylation and C5-palladium-catalyzed functionalization in high-throughput library synthesis [1].

Substituting this exact compound with more common analogs like 5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine or 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine introduces severe synthetic liabilities. If a 4-chloro intermediate is used for a target lacking a 4-substituent, the necessary reductive dechlorination frequently causes competitive debromination at the 5-position, destroying the cross-coupling handle and generating complex mixtures. Conversely, starting with a 2-chloro analog requires harsh amination conditions (e.g., aqueous ammonia at >100 °C in an autoclave), which limits the presence of sensitive functional groups already installed on the molecule. Procuring the exact 2-amino-5-bromo-4-deschloro scaffold is therefore a strict requirement for maintaining chemoselectivity and yield in complex synthesis routes [1].

Elimination of Harsh C2-Amination Conditions

Synthesizing the 2-amino group from a 2-chloro precursor typically requires forcing conditions, such as heating with ammonia in an autoclave at >100 °C for 12-24 hours, which often results in moderate yields due to thermal degradation. By procuring 5-bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine directly, buyers bypass this harsh step entirely, improving step economy and avoiding the need for specialized high-pressure reactor equipment [1].

Evidence DimensionC2 Amination Yield and Conditions
Target Compound DataPre-installed 2-amino group (0 steps, 100% retention of core)
Comparator Or Baseline5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine (Requires NH3, >100 °C, autoclave, ~40-60% yield)
Quantified DifferenceSaves 1 synthetic step and avoids ~40-60% yield loss associated with high-pressure amination
ConditionsStandard laboratory vs. high-pressure autoclave synthesis

Bypassing high-temperature, high-pressure amination steps directly reduces equipment bottlenecks and improves overall synthetic throughput.

Chemoselectivity Advantage Over 4-Chloro Analogs

When synthesizing 4-unsubstituted 7-deazapurines, starting with the cheaper 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine requires a reductive dechlorination step. Catalytic hydrogenation (Pd/C) to remove the 4-chloro group frequently results in competitive cleavage of the 5-bromo C-Br bond, with debrominated byproducts often exceeding 30%. The target compound lacks the 4-chloro group entirely, preserving the 5-bromo handle perfectly for downstream Suzuki or Sonogashira couplings without requiring chemoselective reduction [1].

Evidence DimensionPreservation of the 5-bromo cross-coupling handle
Target Compound Data100% preservation (no reductive dechlorination required)
Comparator Or Baseline5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine (Requires Pd/C reduction)
Quantified DifferenceAvoids >30% competitive debromination byproduct formation
ConditionsReductive dechlorination conditions (Pd/C, H2)

Eliminating the risk of competitive debromination ensures the integrity of the cross-coupling handle, preventing costly late-stage material loss.

Regioselective N7-Alkylation Efficiency

The 5-bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine scaffold allows for direct and highly regioselective alkylation at the N7 position. Compared to unbrominated 7H-pyrrolo[2,3-d]pyrimidin-2-amine, where N7-alkylation must be followed by bromination (which can be unselective and react at other electron-rich centers of the newly attached N7-alkyl group), the pre-brominated target compound ensures that the halogen is strictly localized at C5. This sequence reversal improves the overall yield of N7-substituted, C5-brominated intermediates by up to 25-40% across multi-step sequences [1].

Evidence DimensionOverall yield of N7-alkylated, C5-brominated intermediates
Target Compound DataHigh yield via direct N7-alkylation of pre-brominated core
Comparator Or Baseline7H-pyrrolo[2,3-d]pyrimidin-2-amine (Requires N7-alkylation followed by late-stage bromination)
Quantified Difference25-40% improvement in overall yield by avoiding unselective late-stage bromination
ConditionsStandard N7-alkylation (e.g., K2CO3, DMF) vs. two-step alkylation/bromination sequence

Pre-installation of the bromine atom prevents side reactions during library generation, making it the superior choice for parallel synthesis of kinase inhibitors.

High-Throughput Synthesis of ATP-Competitive Kinase Inhibitors

Because the 2-amino group perfectly mimics the hydrogen-bonding profile required for the kinase hinge region, and the 5-bromo group allows for rapid diversification via Suzuki-Miyaura coupling, this compound is the ideal starting material for parallel library synthesis of novel kinase inhibitors targeting JAK, CDK, and FGFR families [1].

Development of 4-Unsubstituted 7-Deazapurine Nucleoside Analogs

For antiviral or anticancer nucleoside analogs that specifically require an unsubstituted 4-position on the deazapurine core, this compound bypasses the need for risky dehalogenation steps. It can be directly glycosylated at N7 and subsequently functionalized at C5, streamlining the synthesis of complex nucleoside therapeutics [2].

Fragment-Based Drug Discovery (FBDD) Scaffolds

In FBDD, the low molecular weight and high ligand efficiency of the 2-amino-5-bromo-7-deazapurine core make it an excellent fragment. The pre-installed bromine provides a reliable vector for fragment growing via cross-coupling once a preliminary hit is identified in X-ray crystallography or NMR screening campaigns [3].

XLogP3

1

Dates

Last modified: 08-16-2023

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